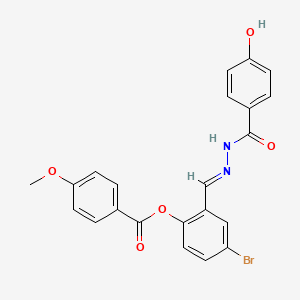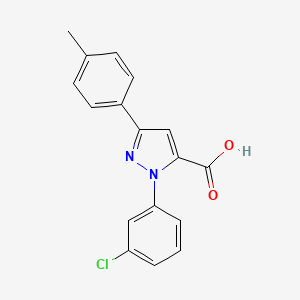
4-Cyclohexyl-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexyl-2-methoxyphenol ist eine organische Verbindung mit der Summenformel C13H18O2 und einer Molekülmasse von 206,287 g/mol . Es ist eine phenolische Verbindung, die sich durch eine Cyclohexylgruppe auszeichnet, die an den Benzolring gebunden ist, und eine Methoxygruppe in ortho-Position relativ zur Hydroxylgruppe.
Vorbereitungsmethoden
Die Synthese von 4-Cyclohexyl-2-methoxyphenol kann über verschiedene Syntheserouten erfolgen. Ein übliches Verfahren beinhaltet die Hydrierung von ligninbasierten Phenolverbindungen unter Verwendung von Trägermetallkatalysatoren. Beispielsweise kann die Hydrogenolyse von 4-Phenoxyphenol unter Verwendung eines Ni/CaO-H-ZSM-5-Katalysators bei 140 °C und 10 bar H2-Druck in einem Ethanolmedium Cyclohexanol-Zwischenprodukte liefern . Eine andere Methode beinhaltet die Alkylierung von Phenolverbindungen mit Cyclohexylhalogeniden unter basischen Bedingungen.
Analyse Chemischer Reaktionen
4-Cyclohexyl-2-methoxyphenol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um Chinone zu bilden.
Reduktion: Der aromatische Ring kann hydriert werden, um Cyclohexanol-Derivate zu bilden.
Substitution: Die Methoxygruppe kann durch andere funktionelle Gruppen durch nucleophile aromatische Substitutionsreaktionen substituiert werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Wasserstoffgas mit Metallkatalysatoren und Nucleophile wie Natriummethoxid. Wichtige Produkte, die aus diesen Reaktionen entstehen, sind Cyclohexanol-Derivate, Chinone und substituierte Phenole .
Wissenschaftliche Forschungsanwendungen
4-Cyclohexyl-2-methoxyphenol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.
Medizin: Seine Derivate werden hinsichtlich ihrer potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und krebshemmende Wirkungen.
Industrie: Es wird bei der Herstellung von Polymeren, Harzen und anderen industriellen Chemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit freien Radikalen und reaktiven Sauerstoffspezies. Die phenolische Hydroxylgruppe kann ein Wasserstoffatom abgeben, um freie Radikale zu neutralisieren, wodurch oxidativer Stress reduziert wird. Diese antioxidative Aktivität wird durch die Stabilisierung des Phenoxyradikal-Radikals vermittelt, das nach der Wasserstoffabgabe gebildet wird .
Wirkmechanismus
The mechanism of action of 4-Cyclohexyl-2-methoxyphenol involves its interaction with free radicals and reactive oxygen species. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby reducing oxidative stress. This antioxidant activity is mediated through the stabilization of the phenoxyl radical formed after hydrogen donation .
Vergleich Mit ähnlichen Verbindungen
4-Cyclohexyl-2-methoxyphenol kann mit anderen Methoxyphenolen wie 4-Methoxyphenol und 2,6-Dimethoxyphenol verglichen werden. Während all diese Verbindungen antioxidative Eigenschaften aufweisen, ist this compound aufgrund des Vorhandenseins der Cyclohexylgruppe einzigartig, was seine Hydrophobie und möglicherweise seine Bioverfügbarkeit erhöht . Ähnliche Verbindungen umfassen:
- 4-Methoxyphenol
- 2,6-Dimethoxyphenol
- 4-Cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-thiol
Eigenschaften
CAS-Nummer |
19521-72-3 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
4-cyclohexyl-2-methoxyphenol |
InChI |
InChI=1S/C13H18O2/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h7-10,14H,2-6H2,1H3 |
InChI-Schlüssel |
SFKOSFQNRNFREE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015313.png)
![ethyl 2-{2-(4-bromophenyl)-4-hydroxy-3-[(4-methoxy-3-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015316.png)
![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015317.png)
![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12015321.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12015333.png)


![2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride](/img/structure/B12015352.png)
![Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12015355.png)
![N-Benzyl-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B12015361.png)

![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12015390.png)
